molecular formula C4H7ClO2 B095975 Methyl 2-chloropropionate CAS No. 17639-93-9

Methyl 2-chloropropionate

Cat. No. B095975
CAS RN: 17639-93-9
M. Wt: 122.55 g/mol
InChI Key: JLEJCNOTNLZCHQ-UHFFFAOYSA-N
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Description

Methyl 2-chloropropionate is a volatile synthetic precursor that has been the subject of various studies due to its importance in the synthesis of chemicals, particularly in the creation of chiral intermediates for herbicides and other applications. The compound has been explored for its enantiomeric separation, synthesis, and reactivity in different chemical reactions .

Synthesis Analysis

The synthesis of methyl 2-chloropropionate and its derivatives has been achieved through different methods. One approach involves the use of a silica-supported Karstedt-type catalyst to synthesize Methyl-(γ-chloropropyl) dichlorosilane, with a reported yield of 78.42% under optimized conditions . Another method includes the preparation of optically pure methyl S-2-chloropropionate using Vilsmeier reagent, which improved the yield to 89% and maintained an optical purity of 98.2% .

Molecular Structure Analysis

The molecular structure of methyl 2-chloropropionate has been analyzed in the context of its complexation with cyclodextrins. Molecular-dynamics simulations have been used to determine the energies of complexation and the structures of the complexes formed with heptakis(3-O-acetyl-2,6-di-O-pentyl)-β-cyclodextrin . Additionally, the chiroptical properties of the related compound 2-chloropropionitrile have been studied, providing insights into the molecular behavior of chlorinated propionates .

Chemical Reactions Analysis

Methyl 2-chloropropionate has been shown to participate in various chemical reactions. It can undergo cycloadditions to form terpenoid frameworks, demonstrating its versatility in constructing complex molecular structures . It also reacts with bidentate nucleophiles to form spirocyclopropane anellated heterocycles, showcasing its reactivity in the synthesis of heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 2-chloropropionate have been indirectly studied through its enantiomeric separation using gas chromatography on a cyclodextrin-based stationary phase. This separation process is crucial for obtaining enantiomerically pure compounds, which are important for the synthesis of chiral intermediates . The enzymatic synthesis of chiral 2-chloropropanoic acids and their ester derivatives has also been explored, highlighting the challenges and successes in achieving high enantiomeric excess and conversion rates . Furthermore, the decomposition of methyl 2-(chlorocarbonyloxy)propionate has been studied, revealing insights into the nucleophilic substitution mechanisms that may be relevant to the physical and chemical behavior of methyl 2-chloropropionate .

Scientific Research Applications

Application 1: Synthesis of Acrylamide Homopolymers and Acrylamide-N-Isopropylacrylamide Block Copolymers

  • Summary of Application : Methyl 2-chloropropionate is used as an initiator in the synthesis of acrylamide homopolymers and acrylamide-N-isopropylacrylamide block copolymers . These polymers have a wide range of applications, including water treatment, enhanced oil recovery, papermaking, and as a flocculant in wastewater treatment.

Application 2: Synthesis of 2-Thiophen-2-yl-propionic Acid Methyl Ester

  • Summary of Application : Methyl 2-chloropropionate is used in the synthesis of 2-thiophen-2-yl-propionic acid methyl ester . This compound is a useful intermediate in organic synthesis, and can be used to produce a variety of other chemicals.

Application 3: Atom Transfer Radical Polymerization

  • Summary of Application : Methyl 2-chloropropionate is used as an initiator/catalyst system during the atom transfer radical polymerization of N,N-dimethylacrylamide, N-isopropylacrylamide and N-vinylpyrrolidone . This process is used to create a variety of polymers with different properties.

Application 5: Synthesis of 2-Thiophen-2-yl-propionic Acid Methyl Ester

  • Summary of Application : Methyl 2-chloropropionate is used in the synthesis of 2-thiophen-2-yl-propionic acid methyl ester . This compound is a useful intermediate in

Safety And Hazards

Methyl 2-chloropropionate is flammable and can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . In case of fire, CO2, dry chemical, or foam should be used for extinction .

Future Directions

While specific future directions for Methyl 2-chloropropionate were not found in the search results, it’s known that chiral 2-chloropropanoic acids and their ester derivatives are crucial intermediates in the synthesis of many chemicals, especially herbicides . This suggests that research into more efficient synthesis methods or new applications of Methyl 2-chloropropionate could be valuable.

properties

IUPAC Name

methyl 2-chloropropanoate
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InChI

InChI=1S/C4H7ClO2/c1-3(5)4(6)7-2/h3H,1-2H3
Source PubChem
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InChI Key

JLEJCNOTNLZCHQ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(C(=O)OC)Cl
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Molecular Formula

C4H7ClO2
Record name METHYL 2-CHLOROPROPIONATE
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DSSTOX Substance ID

DTXSID60864786
Record name Propanoic acid, 2-chloro-, methyl ester
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Molecular Weight

122.55 g/mol
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Physical Description

Methyl 2-chloropropionate appears as a colorless liquid. Insoluble in water. Irritating and narcotic in high concentrations. Used as a solvent and for making other chemicals and dyes.
Record name METHYL 2-CHLOROPROPIONATE
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Product Name

Methyl 2-chloropropionate

CAS RN

17639-93-9
Record name METHYL 2-CHLOROPROPIONATE
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Record name Methyl 2-chloropropionate
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Record name Methyl 2-chloropropionate
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Record name Propanoic acid, 2-chloro-, methyl ester
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Record name METHYL 2-CHLOROPROPANOATE, (±)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
570
Citations
Y Cao, D Deng, A Sun, Y Zhang, Y Hu - Applied biochemistry and …, 2016 - Springer
Chiral 2-chloropropanoic acids and their ester derivatives are crucial intermediates in the synthesis of many chemicals, especially herbicides. The enzymatic synthesis of chiral 2-…
Number of citations: 11 link.springer.com
Y Wang, Y Xu, Y Zhang, A Sun, Y Hu - Chemical Research in Chinese …, 2019 - Springer
… resolution of chiral methyl 2-chloropropionate and chiral … (S)-methyl 2-chloropropionate and (S)-ethyl 2-chloropropionate through asymmetric hydrolysis of (±)-methyl 2-chloropropionate …
Number of citations: 2 link.springer.com
GP Stahly, BC Stahly, JR Maloney - The Journal of Organic …, 1988 - ACS Publications
… Our study of one such system showed that methyl 2-chloropropionate (MCP) reacts with a variety of nitro aromatic compounds under the influence of 2 equiv of strong base (NaH, …
Number of citations: 13 pubs.acs.org
W Jun, Z Tianlong, D Ziwen, L Haicheng… - Journal of Molecular …, 2022 - Elsevier
Isobaric vapour-liquid equilibrium (VLE) data for binary systems containing methyl chloroacetate (MC) + methyl 2-chloropropionate (M2C), MC + methyl dichloroacetate (MDC), and …
Number of citations: 1 www.sciencedirect.com
DU Staerk, A Shitangkoon, G Vigh - Journal of Chromatography A, 1995 - Elsevier
The enantiomers of methyl 2-chloropropionate, a volatile synthetic precursor, have been separated by preparative-scale gas chromatography using a 1 m × 22.5 mm ID column, packed …
Number of citations: 14 www.sciencedirect.com
PLA Overbeeke, JA Jongejan - Journal of Molecular Catalysis B: Enzymatic, 2003 - Elsevier
… The enantioselectivity of lipase from Candida rugosa in the hydrolysis of methyl 2-chloropropionate was measured at several substrate concentrations. Initial reaction rates for the pure …
Number of citations: 20 www.sciencedirect.com
SK Dahod, P Siuta‐Mangano - Biotechnology and …, 1987 - Wiley Online Library
… Sigma Chemical Co., reference ~-methyl-2-chloropropionate sample was obtained from Rhone-Poulenc. Racemic methyl-2-chloropropionate was purchased from Aldrich Chemical Co. …
Number of citations: 41 onlinelibrary.wiley.com
F Violleau, S Thiébaud-Roux, E Borredon, P Le Gars - Tetrahedron, 2002 - Elsevier
… Instead of obtaining an optical pure compound, we found partially racemised methyl 2-chloropropionate. The purpose of this work was to verify the SN 2 reaction mechanism. The …
Number of citations: 1 www.sciencedirect.com
LD Shiau, MH Hsu - Chemical Engineering & Technology, 2023 - Wiley Online Library
… -methyl 2-chloropropionate (R-M2CP) through asymmetric hydrolysis of methyl 2-chloropropionate (… esterase in the kinetic resolution of S-methyl 2-chloropropionate (S-M2CP). Although …
Number of citations: 0 onlinelibrary.wiley.com
JEH Köhler, M Hohla, M Richters… - … International Edition in …, 1992 - Wiley Online Library
The greater stability of the complex of methyl (S)‐2‐chloropropionate ((S)‐1) and the hydrophobic cyclodextrin derivative 2, is deduced from its characterization by gas chromatography …
Number of citations: 63 onlinelibrary.wiley.com

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